molecular formula C11H10N2 B13403390 5-(Phenyl-2,3-d2)pyridin-3,4,6-d3-2-amine

5-(Phenyl-2,3-d2)pyridin-3,4,6-d3-2-amine

Cat. No.: B13403390
M. Wt: 175.24 g/mol
InChI Key: OAPVIBHQRYFYSE-VFXJYWSDSA-N
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Description

5-(Phenyl-2,3-d2)pyridin-3,4,6-d3-2-amine is a deuterated derivative of pyridine, a heterocyclic aromatic organic compound. The presence of deuterium atoms, which are isotopes of hydrogen, makes this compound particularly interesting for various scientific applications, including studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is coupled with deuterated arylboronic acids in the presence of a palladium catalyst and a base such as potassium phosphate . The reaction conditions often include heating the mixture to facilitate the coupling process.

Industrial Production Methods

Industrial production of deuterated compounds like 5-(Phenyl-2,3-d2)pyridin-3,4,6-d3-2-amine may involve large-scale Suzuki cross-coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity deuterated reagents and catalysts is crucial to achieve the desired isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

5-(Phenyl-2,3-d2)pyridin-3,4,6-d3-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

5-(Phenyl-2,3-d2)pyridin-3,4,6-d3-2-amine has several scientific research applications:

    Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and intermediates.

    Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(Phenyl-2,3-d2)pyridin-3,4,6-d3-2-amine involves its interaction with molecular targets and pathways. The deuterium atoms can influence the compound’s metabolic stability and reaction kinetics. In biological systems, the compound may interact with enzymes and receptors, altering their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(Phenyl-2,3-d2)pyridin-3,4,6-d3-2-amine lies in its deuterium atoms, which provide distinct advantages in scientific research. Deuterium’s higher mass compared to hydrogen can lead to differences in reaction rates and metabolic pathways, making deuterated compounds valuable tools in various fields of study.

Properties

Molecular Formula

C11H10N2

Molecular Weight

175.24 g/mol

IUPAC Name

3,4,6-trideuterio-5-(2,3-dideuteriophenyl)pyridin-2-amine

InChI

InChI=1S/C11H10N2/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H,(H2,12,13)/i2D,4D,6D,7D,8D

InChI Key

OAPVIBHQRYFYSE-VFXJYWSDSA-N

Isomeric SMILES

[2H]C1=CC=CC(=C1[2H])C2=C(N=C(C(=C2[2H])[2H])N)[2H]

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)N

Origin of Product

United States

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